molecular formula C13H18N4O3S B2451836 1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea CAS No. 337531-29-0

1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea

Cat. No.: B2451836
CAS No.: 337531-29-0
M. Wt: 310.37
InChI Key: LYLIPYDOCVRBDW-UHFFFAOYSA-N
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Description

1-[2-(Morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea (CAS Registry Number: 337531-29-0) is a synthetic thiourea derivative of interest in medicinal chemistry and antibacterial research. This compound has the molecular formula C 13 H 18 N 4 O 3 S and a molecular weight of 310.37 g/mol . Its structure features a morpholine ring and a 4-nitrophenyl group linked by a thiourea bridge, which is a functional group known for its ability to form hydrogen bonds with biological targets . Thiourea derivatives are a valuable class of compounds in drug discovery due to a broad spectrum of reported biological activities. Scientific literature indicates that structurally related compounds have been investigated for their potential antibacterial properties . While research on this specific molecule is still evolving, its core structure aligns with chemotypes that are actively studied for their interaction with bacterial strains. The morpholine moiety is a common pharmacophore in drug design, often used to improve solubility and influence the pharmacokinetic properties of a molecule. Researchers may find this compound particularly useful as a building block in organic synthesis or as a key intermediate in the development of novel small molecules for biological screening . The mechanism of action for thiourea derivatives can vary, but may involve inhibition of specific enzymes like DNA topoisomerase . Further research is required to fully elucidate the specific applications and mechanisms of this compound. This product is provided for laboratory research purposes only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-17(19)12-3-1-11(2-4-12)15-13(21)14-5-6-16-7-9-20-10-8-16/h1-4H,5-10H2,(H2,14,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLIPYDOCVRBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea typically involves the reaction of 4-nitrophenyl isothiocyanate with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea group (NH-CS-NH) participates in nucleophilic substitutions, particularly at the sulfur atom. The 4-nitrophenyl group enhances electrophilicity at the thiocarbonyl center, enabling reactions with amines, alcohols, and thiols .

Example reaction with amines :

Thiourea+R-NH2R-NH-CS-NH-(morpholinoethyl)+byproducts\text{Thiourea} + \text{R-NH}_2 \rightarrow \text{R-NH-CS-NH-(morpholinoethyl)} + \text{byproducts}

This reaction is catalyzed in polar aprotic solvents (e.g., THF) at 50–80°C .

Key conditions :

ParameterValue
SolventTHF, DCM, or DMF
Temperature50–80°C
CatalystTriethylamine (TEA)

Hydrolysis and Acylation

The morpholine ethyl chain undergoes hydrolysis under alkaline conditions, yielding carboxylic acid derivatives . Acylation reactions at the morpholine nitrogen are facilitated by acyl chlorides:

Hydrolysis :

Thiourea+NaOH1-(carboxyethyl)-3-(4-nitrophenyl)thiourea+NH3\text{Thiourea} + \text{NaOH} \rightarrow \text{1-(carboxyethyl)-3-(4-nitrophenyl)thiourea} + \text{NH}_3

Acylation :

Thiourea+RCOCl1-[2-(acylmorpholino)ethyl]-3-(4-nitrophenyl)thiourea+HCl\text{Thiourea} + \text{RCOCl} \rightarrow \text{1-[2-(acylmorpholino)ethyl]-3-(4-nitrophenyl)thiourea} + \text{HCl}

Reaction progress is monitored via TLC (DCM:MeOH, 9:1) .

Tautomerism and Intramolecular Hydrogen Bonding

The thiourea group exhibits thione–thiol tautomerism, stabilized by intramolecular hydrogen bonding (Fig. 1) :

NH-CS-NHSH-C(=NH)-NH\text{NH-CS-NH} \leftrightarrow \text{SH-C(=NH)-NH}

Structural impact :

  • S-shape conformation : Dominant in solid state, with C=O and C=S groups anti-parallel .

  • U-shape conformation : Observed in solution, enabling interactions with biological targets .

Biological Activity via Target Interactions

The compound inhibits bacterial growth through:

  • Nitro group reduction : Generates reactive intermediates that disrupt DNA synthesis in H. pylori .

  • Morpholine coordination : Binds to metalloenzymes via oxygen lone pairs, blocking catalytic sites .

Antimicrobial performance :

StrainInhibition Zone (mm)ConcentrationSource
S. aureus27–328 μg/disc
E. coli25–308 μg/disc

Comparative Reactivity of Thiourea Derivatives

Structural analogs show distinct reactivities due to substituent effects:

CompoundKey Reactivity Difference
1-(4-Nitrophenyl)-3-phenylthioureaHigher electrophilicity at S atom
1-(Morpholino)-3-thioureaReduced nitro-group participation
1-[2-(Pyridin-4-yl)ethyl] analogEnhanced metal coordination

Synthetic Optimization Insights

  • Ultrasonic-assisted synthesis : Improves yield (∼85%) and reduces reaction time (30 min vs. 24 h) .

  • Crystallography : X-ray data confirm planar thiourea geometry with bond lengths:

    C–S: 1.68 A˚; C–N: 1.33 A˚\text{C–S: 1.68 Å; C–N: 1.33 Å}

.

Scientific Research Applications

Scientific Research Applications

1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea has shown promise in several scientific research areas:

Medicinal Chemistry

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 256 µg/mL .
  • Anticancer Potential : Research indicates that derivatives of this compound may possess selective cytotoxicity towards cancer cell lines. In vitro studies have demonstrated IC50 values in the low micromolar range for similar compounds, suggesting potential for development into anticancer agents .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. It has been highlighted that similar thiourea derivatives can inhibit acetylcholinesterase activity .

Agricultural Chemistry

The compound is being investigated for its efficacy as a herbicide and insecticide. Its structural features may contribute to its effectiveness in disrupting biological processes in pests, making it a candidate for developing new agrochemicals.

Material Science

In material science, this compound is utilized as a stabilizer in polymer chemistry and as a reagent in organic synthesis. Its ability to form coordination complexes makes it valuable in developing new materials with specific properties .

Case Study 1: Antimicrobial Efficacy

A study published by MDPI examined related compounds' antimicrobial efficacy and established correlations between structural features and biological activity. Modifications to the thiourea group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed promising results for compounds with similar frameworks. These studies suggest that structural modifications can lead to enhanced selectivity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group plays a crucial role in its binding affinity, while the thiourea moiety contributes to its reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Morpholin-4-ylethyl)-3-phenylthiourea: Lacks the nitro group, resulting in different reactivity and applications.

    1-(2-Morpholin-4-ylethyl)-3-(4-chlorophenyl)thiourea: Contains a chloro group instead of a nitro group, leading to variations in chemical behavior and biological activity.

Uniqueness: 1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications.

Biological Activity

1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews its biological activity, synthesizing findings from multiple studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C12H16N4O2S\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

The compound is synthesized through the reaction of morpholine derivatives with 4-nitrophenyl isothiocyanate. The synthetic route typically involves the following steps:

  • Formation of Isothiocyanate : Reacting an amine with thiophosgene or similar reagents.
  • Nucleophilic Attack : The morpholine attacks the isothiocyanate to form the thiourea linkage.

Antibacterial Activity

Thiourea derivatives, including this compound, have demonstrated significant antibacterial properties against various bacterial strains. In a study evaluating multiple thiourea compounds, it was found that this specific derivative exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone against Gram-positive and Gram-negative bacteria .

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
E. faecalis40Ceftriaxone32
P. aeruginosa50Ceftazidime25
S. typhi30Ampicillin20

Anti-inflammatory Activity

Research indicates that the compound possesses notable anti-inflammatory effects. In vivo studies have shown that it significantly reduces inflammation markers in animal models, demonstrating efficacy in pain management without the ulcerogenic side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) . The mechanism appears to involve inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.

Compound IL-6 Inhibition (%) TNF-α Inhibition (%)
This compound7872
Dexamethasone8983

Anticancer Activity

The anticancer potential of thioureas has been extensively studied, with results indicating that this compound can induce apoptosis in various cancer cell lines. For instance, in studies involving breast cancer cells, it demonstrated IC50 values as low as 14 µM, indicating strong antiproliferative activity . The compound's ability to target specific molecular pathways involved in cancer progression contributes to its therapeutic promise.

Case Studies

Several case studies have highlighted the effectiveness of thiourea derivatives:

  • Pain Management : A study evaluated the efficacy of a similar thiourea derivative in managing pain and inflammation in mice models, showing significant pain relief comparable to traditional analgesics without gastrointestinal side effects .
  • Cancer Treatment : Clinical evaluations of thioureas have shown promising results in reducing tumor size in animal models, particularly for breast and prostate cancers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[2-(morpholin-4-yl)ethyl]-3-(4-nitrophenyl)thiourea, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize factorial design to screen critical variables (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions. For example, a central composite design (CCD) can reduce experimental runs while capturing interactions between parameters. Reaction yields can be modeled using response surface methodology (RSM) to predict ideal conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this thiourea derivative?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent connectivity and UV-Vis spectroscopy to assess electronic transitions from the nitroaryl group. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures purity validation (>98%). X-ray crystallography may resolve structural ambiguities, as demonstrated for analogous thioureas .

Q. How can solvent polarity influence the compound’s stability and reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Conduct kinetic studies in solvents of varying polarity (e.g., DMSO, THF, chloroform) to correlate dielectric constant with reaction rate. Polar aprotic solvents like DMSO stabilize transition states in SN2 mechanisms, while nonpolar solvents may favor thiourea aggregation. Monitor degradation via accelerated stability testing under controlled humidity and temperature .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and biological target interactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against enzyme targets (e.g., kinases) can predict binding affinities. Validate predictions with experimental IC₅₀ values and correlate with substituent electronic effects .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound’s reactivity?

  • Methodological Answer : Apply multi-method triangulation:

  • Compare DFT-derived activation energies with experimental Arrhenius plots.
  • Use in-situ FTIR or Raman spectroscopy to detect transient intermediates.
  • Adjust computational models (e.g., solvent correction via COSMO-RS) to better align with empirical observations .

Q. How does the electron-deficient 4-nitrophenyl group influence the thiourea’s hydrogen-bonding capacity and supramolecular assembly?

  • Methodological Answer : Analyze single-crystal X-ray structures to identify intermolecular interactions (e.g., N–H⋯O hydrogen bonds). The nitro group’s electron-withdrawing nature enhances thiourea’s acidity, strengthening hydrogen-bond donor capacity. Compare packing motifs with non-nitrated analogs to isolate electronic effects .

Q. What experimental and theoretical approaches differentiate thermodynamic vs. kinetic control in reactions involving this thiourea?

  • Methodological Answer :

  • Thermodynamic control : Prolong reaction times at elevated temperatures to favor the most stable product.
  • Kinetic control : Use low temperatures and short reaction times to trap intermediates.
  • Validate via time-resolved NMR or computational transition-state analysis .

Q. How can machine learning (ML) optimize the compound’s synthesis or bioactivity profile?

  • Methodological Answer : Train ML models (e.g., random forest, neural networks) on datasets of reaction yields, solvent parameters, and substituent descriptors. Use SHAP (SHapley Additive exPlanations) values to identify critical features (e.g., morpholine’s steric bulk). Integrate with robotic platforms for closed-loop, high-throughput experimentation .

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